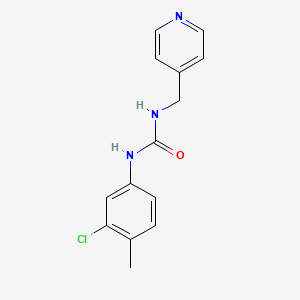
N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as CMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPU belongs to the class of urea derivatives and has been shown to possess various biochemical and physiological effects.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of several enzymes, including protein kinase C and tyrosine kinase. This compound has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been used as a tool to study the function of various signaling pathways in cells.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea involves the inhibition of protein kinase C and tyrosine kinase activity. These enzymes play important roles in several signaling pathways in cells, including those involved in cell proliferation, differentiation, and survival. By inhibiting these enzymes, this compound can disrupt these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to affect the function of various signaling pathways in cells, including those involved in insulin signaling and calcium signaling.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea in lab experiments is its specificity for protein kinase C and tyrosine kinase. This allows researchers to selectively inhibit these enzymes and study their functions in cells. However, this compound can also have off-target effects and affect other signaling pathways in cells. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective inhibitors of protein kinase C and tyrosine kinase. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy in cancer treatment. In addition, this compound can be used as a tool to study the function of various signaling pathways in cells and to identify new targets for drug development.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 4-pyridinemethanol with 3-chloro-4-methylphenyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to yield this compound. This method has been optimized and modified by several researchers to improve the yield and purity of the final product.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHPOMFTPAOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463348.png)
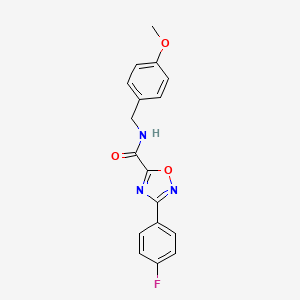
![1-[3-(3-chlorophenyl)acryloyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5463363.png)
![4-chloro-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5463372.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B5463385.png)
![2-(5-chloro-2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5463388.png)
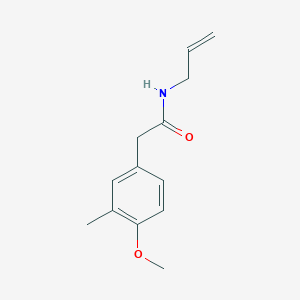
![5-benzyl 1-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B5463411.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B5463415.png)
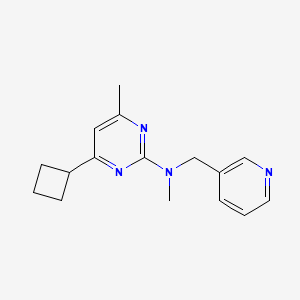
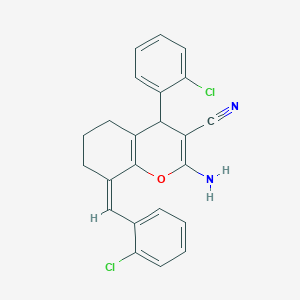

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5463430.png)
![4-(3-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5463436.png)
